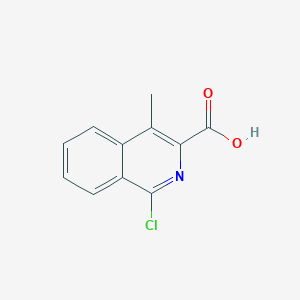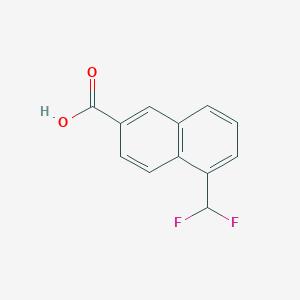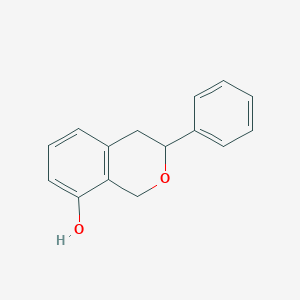
n-Methyl-6-nitro-1h-indazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-6-nitro-1h-indazole-1-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-6-nitro-1h-indazole-1-carboxamide typically involves the following steps:
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group is introduced through reactions with amines or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration, methylation, and carboxamide formation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-6-nitro-1h-indazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Nitroso derivatives: Formed through oxidation of the compound.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
n-Methyl-6-nitro-1h-indazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-Methyl-6-nitro-1h-indazole-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-nitro-1h-indazole-1-carboxamide: Lacks the methyl group, which may affect its biological activity.
n-Methyl-1h-indazole-1-carboxamide: Lacks the nitro group, which may reduce its reactivity.
n-Methyl-6-amino-1h-indazole-1-carboxamide: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
n-Methyl-6-nitro-1h-indazole-1-carboxamide is unique due to the presence of both the nitro and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
24240-38-8 |
|---|---|
Formule moléculaire |
C9H8N4O3 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
N-methyl-6-nitroindazole-1-carboxamide |
InChI |
InChI=1S/C9H8N4O3/c1-10-9(14)12-8-4-7(13(15)16)3-2-6(8)5-11-12/h2-5H,1H3,(H,10,14) |
Clé InChI |
IXYNDRDIXRTMAT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)

![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)



![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)


![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)
